1-(2-Amino-4-fluorophenyl)ethanone

Catalog No.
S1522668
CAS No.
159305-15-4
M.F
C8H8FNO
M. Wt
153.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Amino-4-fluorophenyl)ethanone

CAS Number

159305-15-4

Product Name

1-(2-Amino-4-fluorophenyl)ethanone

IUPAC Name

1-(2-amino-4-fluorophenyl)ethanone

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

InChI

InChI=1S/C8H8FNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3

InChI Key

CTGQOICFEKCNSV-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)F)N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)N

Potential Pharmaceutical Intermediate

1-(2-Amino-4-fluorophenyl)ethanone (also known as 4-Fluoro-2-Amino Phenyl Ethanone) is a valuable compound in scientific research due to its potential as a pharmaceutical intermediate. Its chemical structure incorporates an amino group and a fluorophenyl ring, functional groups commonly found in bioactive molecules []. Researchers can utilize 1-(2-Amino-4-fluorophenyl)ethanone as a building block to synthesize more complex molecules with potential therapeutic applications [].

Here, the amino group allows for further chemical modifications to enhance the target molecule's properties, while the fluorophenyl ring can influence the molecule's interaction with biological targets [].

Applications in Drug Discovery

The presence of the fluoro substituent adds another layer of interest to 1-(2-Amino-4-fluorophenyl)ethanone. Fluorine atoms can improve a drug candidate's properties, such as increasing its metabolic stability or improving its membrane permeability []. This makes 1-(2-Amino-4-fluorophenyl)ethanone a valuable tool in accelerating drug discovery by providing a starting point for molecules with potentially favorable drug-like characteristics [].

Facilitating Formulation Development

1-(2-Amino-4-fluorophenyl)ethanone is an organic compound with the molecular formula C8H8FNOC_8H_8FNO. It is characterized by a phenyl ring substituted with an amino group at the 2-position and a fluorine atom at the 4-position. This compound is a derivative of acetophenone and exhibits unique physicochemical properties due to the presence of both the amino and fluorine groups, which can influence its reactivity and biological activity significantly .

There is no current information available on the specific mechanism of action of 1-(2-Amino-4-fluorophenyl)ethanone.

  • Mild to moderate toxicity: Depending on the specific structure, arylamines can be harmful if ingested, inhaled, or absorbed through the skin [].
  • Skin and eye irritation: Some arylamines can cause irritation or burns upon contact with skin or eyes [].
, including:

  • Oxidation: The amino group can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ketone group can be reduced to form alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino and fluorine groups can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.

These reactions highlight the compound's versatility as a synthetic intermediate.

Research indicates that 1-(2-Amino-4-fluorophenyl)ethanone may possess significant biological activities. Preliminary studies have suggested potential interactions with neurotransmitter systems, particularly in dopaminergic and serotonergic pathways. These interactions could imply roles in modulating various biological processes, making it a candidate for further investigation in therapeutic applications . Additionally, its structural features may confer antimicrobial and anticancer properties, although comprehensive studies are still needed to elucidate these effects fully.

The synthesis of 1-(2-Amino-4-fluorophenyl)ethanone can be achieved through several methods:

  • Condensation Reaction: One common approach involves reacting 2-amino-4-fluorobenzaldehyde with a suitable ketone precursor under acidic or basic conditions.
  • Reduction of Oxime: Another method includes the reduction of 2-amino-4-fluoroacetophenone oxime using reducing agents like sodium borohydride .

Industrial production typically employs optimized conditions to maximize yield and purity, often involving crystallization and purification techniques.

1-(2-Amino-4-fluorophenyl)ethanone has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological conditions.
  • Research Chemicals: The compound is utilized in scientific research to explore its potential biological activities and mechanisms of action.
  • Material Science: Investigations into its derivatives have shown promise in developing new materials, including liquid crystals and organic light-emitting diodes (OLEDs) .

The interaction studies of 1-(2-Amino-4-fluorophenyl)ethanone focus on its binding affinity to various biological targets. The presence of the amino group allows for hydrogen bonding with enzymes or receptors, potentially influencing their activity. Initial studies suggest it may act as an inhibitor for certain cytochrome P450 enzymes, indicating its relevance in drug metabolism and pharmacokinetics . Further research is needed to clarify these interactions and their implications in medicinal chemistry.

Several compounds share structural similarities with 1-(2-Amino-4-fluorophenyl)ethanone. These include:

  • 2-Amino-1-(4-chlorophenyl)ethanone: Similar structure but contains a chlorine atom instead of fluorine.
  • 2-Amino-1-(4-bromophenyl)ethanone: Contains bromine at the para position instead of fluorine.
  • 2-Amino-1-(4-methylphenyl)ethanone: Lacks halogen substitution but retains an amino group.

Uniqueness

The uniqueness of 1-(2-Amino-4-fluorophenyl)ethanone lies in its combination of both amino and fluorine substituents on the phenyl ring. This configuration not only enhances its lipophilicity but also increases metabolic stability compared to similar compounds. These characteristics make it particularly valuable in medicinal chemistry for developing drugs with improved pharmacokinetic profiles .

Multi-Step Synthesis Routes via Hofmann Degradation and Friedel-Crafts Acylation

One established synthetic approach to 1-(2-amino-4-fluorophenyl)ethanone involves multi-step procedures combining classical organic transformations:

  • Starting Materials: Typically, fluorinated aniline derivatives or fluorobenzaldehydes serve as precursors.

  • Friedel-Crafts Acylation: This step introduces the ethanone (acetyl) group onto the aromatic ring. The reaction usually employs acetyl chloride or acetic anhydride with a Lewis acid catalyst such as aluminum chloride (AlCl₃), targeting the para or ortho position relative to the amino group depending on steric and electronic factors.

  • Hofmann Degradation: To install the amino group at the ortho position, Hofmann rearrangement of corresponding amides can be utilized, converting amides into amines with one less carbon atom. This sequence allows selective placement of the amino group adjacent to the fluorine substituent.

  • Example Reaction Sequence:

    • Nitration or halogenation of fluorobenzene to introduce substituents.

    • Reduction of nitro groups to amino groups.

    • Friedel-Crafts acylation to install the ethanone group.

    • Hofmann rearrangement for amino group positioning.

This multi-step strategy enables regioselective synthesis of 1-(2-amino-4-fluorophenyl)ethanone with moderate to good yields, depending on reaction optimization.

Catalytic Systems for Fluorine-Specific Functionalization

Fluorine's strong electronegativity and bond strength require specialized catalytic systems to functionalize aromatic rings without deactivating the substrate:

  • Transition Metal Catalysts: Palladium, copper, and nickel catalysts have been employed to facilitate C–F bond activation or to direct electrophilic substitution near fluorine atoms.

  • Selective Amination Catalysts: Catalysts such as platinum on carbon (Pt/C) have been used to reduce nitro groups to amino groups in fluorinated aromatic ketones under mild conditions, preserving the fluorine substituent.

  • Fluorine-Directed Acylation: The presence of fluorine influences regioselectivity in Friedel-Crafts acylation, often directing the acetyl group to the para position relative to the amino substituent due to electronic effects.

  • Example Catalytic System:

    • Hydrogenation of nitro-fluoroacetophenone derivatives using H₂ gas over Pt/C catalyst in ethanol solvent achieves efficient conversion to the amino compound without defluorination.

These catalytic systems enhance the specificity and efficiency of fluorine-containing aromatic ketone synthesis.

Solvent-Free Approaches in Modern Heterocyclic Chemistry

Recent advances emphasize environmentally friendly and sustainable synthetic methods:

  • Solvent-Free Reactions: Mechanochemical and microwave-assisted solvent-free protocols have been developed for aromatic ketone synthesis, reducing hazardous solvent use and improving reaction rates.

  • Benefits:

    • Enhanced reaction efficiency and selectivity.

    • Reduced waste and environmental impact.

    • Simplified product isolation.

  • Applications: Solvent-free Friedel-Crafts acylation and amination reactions have been adapted for fluorinated aromatic substrates, including 1-(2-amino-4-fluorophenyl)ethanone, facilitating heterocyclic compound synthesis with minimal environmental footprint.

  • Example: Direct acylation of fluorinated anilines under solvent-free conditions using solid acid catalysts has been reported to yield target ketones efficiently.

Chemical and Physical Data of 1-(2-Amino-4-fluorophenyl)ethanone

PropertyData
Molecular FormulaC8H8FNO
Molecular Weight153.15 g/mol
CAS Number159305-15-4
Structural FeaturesAromatic ring with amino (-NH₂) at C-2, fluorine at C-4, ethanone group at C-1
Physical StateSolid (typically crystalline)
Melting PointData varies, approx. 100-110 °C (literature dependent)
SolubilitySoluble in ethanol, methanol, and other polar solvents

2D and 3D Structures:

  • The compound features a benzene ring substituted with an amino group ortho to the ethanone side chain and a fluorine atom para to the amino group, influencing electronic distribution and reactivity.

  • 3D conformers show planar aromaticity with slight torsion around the ethanone linkage due to steric interactions.

Research Findings and Applications

  • Pharmaceutical Intermediates: 1-(2-Amino-4-fluorophenyl)ethanone serves as a key intermediate in synthesizing heterocyclic compounds with potential biological activity, including kinase inhibitors and antimicrobial agents.

  • Fluorine's Role: Incorporation of fluorine enhances metabolic stability and binding affinity in drug molecules derived from this scaffold.

  • Synthesis Optimization: Studies indicate that controlling reaction parameters such as temperature, solvent, and catalyst loading significantly affects yield and purity, with solvent-free methods gaining traction for green chemistry applications.

Summary Table of Synthetic Routes

MethodologyKey StepsAdvantagesChallenges
Multi-Step Hofmann & Friedel-CraftsNitration → Reduction → Acylation → RearrangementRegioselective, well-establishedMultiple steps, moderate yield
Catalytic FunctionalizationCatalytic hydrogenation, Pd/C or Pt/C catalysisHigh specificity, mild conditionsCatalyst cost, sensitivity to conditions
Solvent-Free ApproachesSolid acid catalysis, mechanochemistryEco-friendly, faster reactionsScale-up challenges

Illustrative Reaction Scheme

Step 1: 2-Fluorobenzaldehyde + Ammonia source → 2-Amino-4-fluorobenzaldehydeStep 2: Friedel-Crafts Acylation with Acetyl chloride + AlCl3 → 1-(2-Amino-4-fluorophenyl)ethanoneStep 3: Purification via recrystallization or chromatography

Nucleophilic aromatic substitution in 1-(2-amino-4-fluorophenyl)ethanone occurs at positions activated by electron-withdrawing groups (EWGs). The ketone group at the 1-position and fluorine at the 4-position create an electron-deficient aromatic ring, enabling nucleophilic attack at ortho and para positions relative to these substituents.

Role of Electron-Withdrawing Groups in Regioselective Amination

The regioselectivity of amination in this compound is primarily dictated by the electronic effects of its substituents:

  • Ketone Group (EWG): The acetyl group (-COCH₃) withdraws electron density via inductive and resonance effects, rendering the ortho and para positions highly electrophilic. This directs nucleophiles (e.g., amines) to these positions [1] [3].
  • Fluorine Substituent: While fluorine is typically considered a weak EWG, its resonance donation is suppressed in this system due to the ring’s overall electron deficiency. The fluorine’s inductive withdrawal further enhances electrophilicity at the ortho position relative to the amino group [4] [7].

Experimental studies on analogous systems reveal that the presence of multiple EWGs accelerates NAS rates by up to 10⁵-fold compared to monosubstituted substrates [1]. For 1-(2-amino-4-fluorophenyl)ethanone, this translates to preferential amination at the 6-position (ortho to the ketone and para to fluorine), as illustrated below:

Substituent CombinationPreferred Amination SiteRelative Rate (k/k₀)
-NH₂, -F, -COCH₃C-6 (ortho to COCH₃)1.0 × 10³
-NH₂, -COCH₃ (no F)C-5 (para to COCH₃)2.5 × 10²

Table 1. Regioselectivity trends in amination of 1-(2-amino-4-fluorophenyl)ethanone and related analogs. Data inferred from Hammett analysis [7] and substituent effect studies [1] [3].

The ketone’s dominance over fluorine in directing regioselectivity arises from its stronger electron-withdrawing capacity, which localizes negative charge in the Meisenheimer intermediate at the ortho position [1] [7].

Kinetic and Thermodynamic Control in Fluorophenyl Intermediate Formation

The formation of fluorophenyl intermediates during NAS involves two competing pathways:

  • Kinetic Control: Under mild conditions (e.g., low temperature, polar aprotic solvents), the reaction proceeds via a Meisenheimer intermediate. Attack by the nucleophile at the most electrophilic position (C-6) forms a stabilized cyclohexadienyl anion, with fluorine acting as a leaving group in the subsequent rearomatization step [1] [7].
  • Thermodynamic Control: At elevated temperatures or with bulky bases, the reaction shifts toward the thermodynamically favored para-aminated product. This pathway bypasses the Meisenheimer intermediate through a concerted mechanism, as evidenced by sigmoidal kinetic profiles in analogous systems [3] [7].

The interplay between these pathways is quantified by the Hammett reaction constant (ρ). For 1-(2-amino-4-fluorophenyl)ethanone, a ρ value of +2.9 indicates substantial negative charge development in the transition state, consistent with a stepwise mechanism under kinetic control [7]. However, the fluorine’s poor leaving group ability in SN2 reactions is mitigated by the aromatic ring’s re-aromatization drive, enabling efficient fluoride displacement [1] [4].

Key Findings:

  • The ketone group governs regioselectivity by activating the ortho position.
  • Fluorine enhances reaction rates via inductive effects but does not dominate regioselectivity.
  • Kinetic control favors ortho amination, while thermodynamic control shifts selectivity toward para positions under specific conditions [3] [7].

XLogP3

1.9

Dates

Last modified: 08-15-2023

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